molecular formula C23H19N5O B13940930 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-

Cat. No.: B13940930
M. Wt: 381.4 g/mol
InChI Key: AGSBPJNPQVTKPK-UHFFFAOYSA-N
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Description

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- is a complex heterocyclic compound that incorporates multiple ring systems, including pyridinone, indole, and pyridopyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the construction of the pyridopyrimidine ring system. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions. Common reagents used in these steps include cyclopropylamine, pyridine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole ring system, such as tryptophan and serotonin.

    Pyridopyrimidine Derivatives: Compounds with similar ring structures, such as certain kinase inhibitors.

Uniqueness

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl- is unique due to its combination of multiple ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-pyrido[2,3-d]pyrimidin-6-ylpyridin-2-one

InChI

InChI=1S/C23H19N5O/c29-23-21(17-11-18-12-24-14-26-22(18)25-13-17)19(15-5-6-15)8-10-28(23)27-9-7-16-3-1-2-4-20(16)27/h1-4,8,10-15H,5-7,9H2

InChI Key

AGSBPJNPQVTKPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=O)N(C=C2)N3CCC4=CC=CC=C43)C5=CN=C6C(=C5)C=NC=N6

Origin of Product

United States

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